molecular formula C18H16FNO3 B5763555 methyl 1-[2-(2-fluorophenoxy)ethyl]indole-3-carboxylate

methyl 1-[2-(2-fluorophenoxy)ethyl]indole-3-carboxylate

Cat. No.: B5763555
M. Wt: 313.3 g/mol
InChI Key: IRKSSJSTFDJLEJ-UHFFFAOYSA-N
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Description

Methyl 1-[2-(2-fluorophenoxy)ethyl]indole-3-carboxylate is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a fluorophenoxyethyl group attached to the indole ring, which can influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-[2-(2-fluorophenoxy)ethyl]indole-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar palladium-catalyzed reactions and microwave-assisted techniques to ensure high efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[2-(2-fluorophenoxy)ethyl]indole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

Methyl 1-[2-(2-fluorophenoxy)ethyl]indole-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 1-[2-(2-fluorophenoxy)ethyl]indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to multiple receptors and enzymes, influencing various biological processes. For example, it may inhibit certain enzymes by forming hydrogen bonds with their active sites, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-[2-(2-fluorophenoxy)ethyl]indole-3-carboxylate is unique due to the presence of the fluorophenoxyethyl group, which can enhance its biological activity and selectivity compared to other indole derivatives. This structural feature may contribute to its distinct pharmacological profile and potential therapeutic applications.

Properties

IUPAC Name

methyl 1-[2-(2-fluorophenoxy)ethyl]indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO3/c1-22-18(21)14-12-20(16-8-4-2-6-13(14)16)10-11-23-17-9-5-3-7-15(17)19/h2-9,12H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRKSSJSTFDJLEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C2=CC=CC=C21)CCOC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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